![molecular formula C20H17Cl2NO3 B3951975 4-(4-butoxyphenyl)-2-(2,4-dichlorophenyl)-6H-1,3-oxazin-6-one CAS No. 6586-07-8](/img/structure/B3951975.png)
4-(4-butoxyphenyl)-2-(2,4-dichlorophenyl)-6H-1,3-oxazin-6-one
Overview
Description
4-(4-butoxyphenyl)-2-(2,4-dichlorophenyl)-6H-1,3-oxazin-6-one is a chemical compound that belongs to the oxazinone family. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-(4-butoxyphenyl)-2-(2,4-dichlorophenyl)-6H-1,3-oxazin-6-one is not fully understood. However, it is believed that the compound acts as a chelator, binding to metal ions and forming a complex that exhibits fluorescence. In addition, the compound has been shown to generate reactive oxygen species upon irradiation, which can lead to cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant biochemical or physiological effects in cells or organisms. However, further studies are needed to fully understand the safety and potential side effects of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(4-butoxyphenyl)-2-(2,4-dichlorophenyl)-6H-1,3-oxazin-6-one is its high selectivity and sensitivity for metal ion detection. It can also be easily synthesized in the laboratory and has a long shelf life. However, one limitation is that the compound requires irradiation for its fluorescence to be detected, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of 4-(4-butoxyphenyl)-2-(2,4-dichlorophenyl)-6H-1,3-oxazin-6-one. One area of focus is the development of new synthetic methods to improve the yield and purity of the compound. Another direction is the exploration of its potential as an antimicrobial agent and its mechanism of action against bacterial strains. Additionally, further studies are needed to fully understand the safety and potential side effects of this compound in vivo. Finally, there is potential for the development of new applications for this compound in fields such as environmental monitoring and biomedical imaging.
In conclusion, this compound is a unique and versatile compound with potential applications in various fields. Its high selectivity and sensitivity for metal ion detection, as well as its potential as a photosensitizer for cancer treatment, make it a promising area of research for the future.
Scientific Research Applications
4-(4-butoxyphenyl)-2-(2,4-dichlorophenyl)-6H-1,3-oxazin-6-one has been widely used in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. It has also been used as a photosensitizer for photodynamic therapy in cancer treatment. Furthermore, this compound has been studied for its potential use as an antimicrobial agent, as it has shown activity against various bacterial strains.
properties
IUPAC Name |
4-(4-butoxyphenyl)-2-(2,4-dichlorophenyl)-1,3-oxazin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO3/c1-2-3-10-25-15-7-4-13(5-8-15)18-12-19(24)26-20(23-18)16-9-6-14(21)11-17(16)22/h4-9,11-12H,2-3,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTOFPXYWAOSEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CC(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366909 | |
Record name | 4-(4-butoxyphenyl)-2-(2,4-dichlorophenyl)-1,3-oxazin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6586-07-8 | |
Record name | 4-(4-butoxyphenyl)-2-(2,4-dichlorophenyl)-1,3-oxazin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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